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Compound of Interest

Compound Name: Lucerastat

Cat. No.: B1675357

Lucerastat Drug-Drug Interaction Potential: A
Technical Support Guide

This technical support center provides researchers, scientists, and drug development
professionals with a centralized resource for understanding the drug-drug interaction (DDI)
potential of Lucerastat. The information is presented in a question-and-answer format to
directly address specific issues that may be encountered during experimental design and
execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for Lucerastat and its implications for drug
interactions?

Al: Lucerastat is predominantly eliminated from the body as an unchanged parent compound
through renal excretion[1]. Preclinical studies in rats and dogs have shown that hepatic
elimination is negligible[2]. This suggests that Lucerastat is unlikely to be a victim of drug
interactions with inhibitors or inducers of hepatic cytochrome P450 (CYP) enzymes.

Q2: Is Lucerastat a substrate of any drug transporters?

A2: Yes, in vitro studies have indicated that Lucerastat is a substrate of the human organic
cation transporter 2 (OCT2), which is mainly expressed in the kidney[1][2].
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Q3: Has the interaction between Lucerastat and an OCT2 inhibitor been studied clinically?

A3: Yes, a clinical study was conducted in 14 healthy male subjects to investigate the effect of
cimetidine, an OCT?2 inhibitor, on the pharmacokinetics of a single 500 mg dose of
Lucerastat[1].

Q4: What were the results of the Lucerastat-cimetidine interaction study?

A4: Co-administration of cimetidine (800 mg twice daily at steady state) resulted in a slight
increase in Lucerastat exposure. The geometric mean area under the plasma concentration-
time curve from zero to infinity (AUCO-) ratio was 1.22 (90% confidence interval [CI] 1.16-
1.28). Cimetidine delayed the time to reach maximum Lucerastat concentration (tmax) by 1
hour. However, it did not affect the elimination half-life (t%2) or the maximum plasma
concentration (Cmax), with geometric mean ratios of 1.00 (0.91-1.10) and 1.04 (0.92-1.17),
respectively.

Q5: Is a dose adjustment for Lucerastat needed when co-administered with OCT2 inhibitors?

A5: Based on the study with cimetidine, the changes in Lucerastat's pharmacokinetics are not
considered clinically relevant. Therefore, it is suggested that Lucerastat can be co-
administered with OCT2 inhibitors without the need for dose adjustment.

Q6: Is there any information on the potential for Lucerastat to inhibit or induce cytochrome
P450 (CYP) enzymes?

A6: Currently, there is no publicly available in vitro or in vivo data on the potential of Lucerastat
to inhibit or induce major CYP enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or
CYP1A2.

Q7: Is Lucerastat known to be a substrate or inhibitor of other key drug transporters like P-
glycoprotein (P-gp), BCRP, OATP1B1, or OATP1B3?

A7: There is no publicly available information from in vitro or clinical studies to confirm whether
Lucerastat is a substrate or inhibitor of P-gp, BCRP, OATP1B1, or OATP1B3.

Troubleshooting Guide for Experimental Studies
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Issue: Designing a co-administration study with Lucerastat and a new chemical entity (NCE)

where the DDI potential is unknown.
Guidance:

 Prioritize in vitro screening: Given the lack of public data, it is crucial to conduct your own in
vitro experiments to assess the DDI potential of Lucerastat as both a potential victim and

perpetrator.
e CYP Inhibition/Induction Assays:

o Inhibition: Perform in vitro incubation studies with human liver microsomes or recombinant
human CYP enzymes to determine the half-maximal inhibitory concentration (IC50) of
Lucerastat against major CYP isoforms.

o Induction: Use fresh or cryopreserved human hepatocytes to evaluate the potential of
Lucerastat to induce the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6,
CYP3A4) by measuring changes in mRNA levels and/or enzyme activity.

o Transporter Interaction Assays:

o Utilize commercially available cell lines overexpressing specific transporters (e.g., P-gp,
BCRP, OATP1B1, OATP1B3, OCT?2) to determine if Lucerastat is a substrate or inhibitor
of these transporters.

Data Presentation

Table 1: Pharmacokinetic Parameters of Lucerastat (500 mg single dose) When Co-
administered with Cimetidine (800 mg BID) in Healthy Male Subjects
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Pharmacokinetic
Parameter

Lucerastat Alone
(Geometric Mean)

Lucerastat +
Cimetidine
(Geometric Mean)

Geometric Mean
Ratio (90% CI)

AUCO- (ng-h/mL)

Data not provided

Data not provided

1.22 (1.16 - 1.28)

Cmax (ng/mL)

Data not provided

Data not provided

1.04 (0.92 - 1.17)

tmax (h)

Median value not

provided

Delayed by 1 hour

Not Applicable

% (h)

Data not provided

Data not provided

1.00 (0.91 - 1.10)

Cl: Confidence Interval

Experimental Protocols

Protocol: Clinical Drug-Drug Interaction Study of Lucerastat with an OCT2 Inhibitor

(Cimetidine)

o Study Design: This was a clinical study conducted in 14 healthy male subjects.

e Treatment Arms:

o Reference: Single oral dose of 500 mg Lucerastat.

o Test: Co-administration of a single oral dose of 500 mg Lucerastat with 800 mg of

cimetidine given twice daily at steady state.

e Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to

determine the plasma concentrations of Lucerastat.

» Bioanalytical Method: Plasma concentrations of Lucerastat were measured using a

validated bioanalytical method.

e Pharmacokinetic Analysis: Non-compartmental analysis was used to determine

pharmacokinetic parameters such as AUCO0-o, Cmax, tmax, and t%.
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« Statistical Analysis: Geometric mean ratios and 90% confidence intervals were calculated for
the primary pharmacokinetic parameters to assess the magnitude of the interaction.

Visualizations
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Caption: Interaction of Lucerastat with the OCT2 transporter and the inhibitory effect of
cimetidine.
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Investigating a potentia
with Lucerastat

Recommended DDI Investigation Workflow for Lucerastat
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Caption: A logical workflow for investigating potential drug-drug interactions with Lucerastat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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